Ethyl azetidine-3-carboxylate
Overview
Description
Ethyl azetidine-3-carboxylate is a building block used as a precursor to the synthesis of azaspiro [3.4] octanes . It can be readily functionalized via enolization at the 3-position .
Synthesis Analysis
The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . Azetidines are excellent candidates for ring-opening and expansion reactions . A convenient methodology for the synthesis of azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid from D-glucose has been developed .Molecular Structure Analysis
The molecular structure of Ethyl azetidine-3-carboxylate is confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
Azetidines possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis
The molecular formula of Ethyl azetidine-3-carboxylate is C6H12ClNO2 . Its average mass is 165.618 Da and its monoisotopic mass is 165.055649 Da .Scientific Research Applications
1. Ion Transport and Protein Synthesis
Azetidine-2-carboxylic acid (AZ), a related compound to Ethyl azetidine-3-carboxylate, has been studied for its impact on ion transport and protein synthesis. AZ does not inhibit protein assembly, but the proteins formed are ineffective as enzymes. At low concentrations, AZ significantly inhibits the release of ions to the xylem of barley roots and intact plants, affecting ion uptake to the root. This suggests that AZ may act on the process of ion release from the symplast to the xylem, providing insights into the relationship between protein synthesis and ion transport (Pitman et al., 1977).
2. Study of Proline Metabolism
Azetidine-2-carboxylic acid is used in the study of proline metabolism and protein conformation. It has been synthesized for use in uptake and incorporation studies in both Arabidopsis thaliana and Escherichia coli. This highlights its role in examining the biological activities and metabolic pathways of proline (Verbruggen et al., 1992).
3. Understanding Protein Misincorporation
L-Azetidine-2-carboxylic acid (L-Aze), another related compound, is known for being misincorporated into proteins in place of proline, affecting various proteins such as collagen and hemoglobin. Its presence in foods like garden beets suggests a potential role in human disease, highlighting the importance of understanding how such compounds can alter protein structure and function (Rubenstein et al., 2006).
Safety And Hazards
Ethyl azetidine-3-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent developments in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons have been addressed . Future research may focus on the utilization of β-lactam synthon protocol for the preparation of functionally enriched heterocyclic scaffolds having biological relevance .
properties
IUPAC Name |
ethyl azetidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-7-4-5/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXMEUUHZBOBGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617275 | |
Record name | Ethyl azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl azetidine-3-carboxylate | |
CAS RN |
791775-01-4 | |
Record name | Ethyl azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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